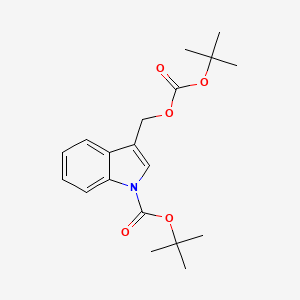

Tert-butyl 3-((tert-butoxycarbonyloxy)methyl)-1H-indole-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related indole compounds, such as tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate, involves a simple and efficient three-step substitution reaction. The compound's structure is typically confirmed using methods such as 1H NMR, 13C NMR, IR, MS, alongside crystal structure data obtained via X-ray diffraction. This process reflects the general approach to synthesizing tert-butyl 3-((tert-butoxycarbonyloxy)methyl)-1H-indole-1-carboxylate and similar compounds, highlighting the importance of precise structural characterization in chemical synthesis (Yao et al., 2023).

Molecular Structure Analysis

The detailed molecular structure analysis of such compounds involves comparing the crystal structure data with the molecular crystal structure determined by density functional theory (DFT). This comparison is crucial for understanding the electronic properties and reactivity of the molecule. Studies on compounds like tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate, which share functional groups with the target compound, utilize DFT to optimize the structure and reveal physicochemical properties, thus offering insights into the molecular structure analysis of tert-butyl 3-((tert-butoxycarbonyloxy)methyl)-1H-indole-1-carboxylate (Ma et al., 2023).

Wissenschaftliche Forschungsanwendungen

Synthesis of Deaza-Analogues of Bisindole Marine Alkaloid Topsentin

This compound has been utilized in the synthesis of derivatives that are deaza-analogues of the bis-indole alkaloid topsentin. These derivatives were screened against a panel of about 60 human tumor cell lines, where one compound exhibited moderate activity against specific lung cancer and CNS sub-panel cell lines, showcasing its potential in anticancer research (Carbone et al., 2013).

Metal-free C3-alkoxycarbonylation of Quinoxalin-2(1H)-ones

The compound has also been involved in the metal- and base-free conditions for the preparation of various quinoxaline-3-carbonyl compounds, demonstrating an eco-friendly approach to synthesizing bioactive natural products and synthetic drugs (Xie et al., 2019).

Preparation of Indoles and Oxindoles

Research has demonstrated the utility of tert-butoxycarbonyl-protected anilines for generating intermediates that are easily converted to N-(tert-butoxycarbonyl)indoles and oxindoles, compounds of interest in the development of pharmaceuticals and research chemicals (Clark et al., 1991).

Selective Aerobic Oxidation Catalysis

Tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate, a similar compound, has been used as a catalyst for the chemoselective aerobic oxidation of allylic and benzylic alcohols, highlighting its role in facilitating specific oxidation reactions in organic synthesis (Shen et al., 2012).

Antimicrobial and Hemolytic Assays

Cationic amphiphilic polymethacrylate derivatives, prepared by radical copolymerizations involving tert-butoxycarbonyl (Boc) protected monomers, were investigated for their antimicrobial and hemolytic activities. This research offers insight into the structure-activity relationship of these polymers, potentially leading to the development of new antimicrobial agents (Kuroda & DeGrado, 2005).

Eigenschaften

IUPAC Name |

tert-butyl 3-[(2-methylpropan-2-yl)oxycarbonyloxymethyl]indole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO5/c1-18(2,3)24-16(21)20-11-13(14-9-7-8-10-15(14)20)12-23-17(22)25-19(4,5)6/h7-11H,12H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POQQDUFVMOTWIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)COC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-((tert-butoxycarbonyloxy)methyl)-1H-indole-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one oxalate](/img/structure/B2487382.png)

![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethoxybenzamide](/img/structure/B2487383.png)

![N-(3-methoxypropyl)-5-methyl-3-[(3-methylbenzoyl)amino]-1H-indole-2-carboxamide](/img/structure/B2487384.png)

![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2487392.png)

![1H-Pyrazolo[4,3-c]pyridine](/img/structure/B2487394.png)

![4-[3-(piperidin-4-yl)-1H-pyrazol-5-yl]pyridine dihydrochloride](/img/structure/B2487396.png)

![6-Ethyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2487397.png)

![Tert-butyl N-ethyl-N-[1-(1-prop-2-enoylpiperidine-4-carbonyl)azetidin-3-yl]carbamate](/img/structure/B2487401.png)

![5-[(E)-(Triisopropylsilyl)methylene]-2,4-dimethyl-1,3-cyclopentadiene-1,3-dicarboxylic acid diethyl ester](/img/structure/B2487404.png)